An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 128376-65-8)
An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 128376-65-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional reagent in organic synthesis. Its neopentyl glycol-protected boronic acid and aldehyde functionalities make it a valuable building block, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. This document details the compound's physicochemical properties, provides a standard synthesis protocol, and presents a representative experimental procedure for its application in Suzuki-Miyaura coupling. Furthermore, key chemical transformations and reaction mechanisms are illustrated to support researchers in its effective utilization.
Chemical Identity and Physical Properties
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is an organic compound that serves as a stable and efficient precursor to 4-formylphenylboronic acid in palladium-catalyzed cross-coupling reactions. The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, facilitating storage and handling.
| Property | Value |
| CAS Number | 128376-65-8 |
| Molecular Formula | C₁₂H₁₅BO₃[1] |
| Molecular Weight | 218.06 g/mol [1][2] |
| Appearance | White solid[3] |
| Purity | Typically ≥98%[1][3] |
| Melting Point | 58-60 °C |
| Boiling Point | 350.5 ± 25.0 °C (Predicted) |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C.[2] Susceptible to oxidation, requiring inert storage conditions. |
Synthesis
The most common and straightforward synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde involves the esterification of 4-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically carried out in an anhydrous solvent and proceeds with high yield.
Experimental Protocol: Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Materials:
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4-Formylphenylboronic acid
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Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
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Anhydrous tetrahydrofuran (THF)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate
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Water
Procedure:
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Under a nitrogen atmosphere, dissolve 4-formylphenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran.
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To this solution, add neopentyl glycol (1.1 eq).
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Stir the reaction mixture at room temperature for 2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent by rotary evaporation.
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Dissolve the crude product in dichloromethane.
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Wash the organic phase with water (3 x volumes).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate under reduced pressure to yield 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a white solid.
Synthesis Workflow
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction couples the organoborane with an organic halide or triflate in the presence of a palladium catalyst and a base. The aldehyde functionality can be retained for subsequent transformations or can be a key feature of the final product.
General Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
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Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.
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Transmetalation: The organoborane (R²-BY₂) reacts with the palladium(II) intermediate, with the assistance of a base, to form a diorganopalladium(II) complex. The base activates the boronic acid derivative.
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Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (R¹-R²) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
The following is a representative protocol for the Suzuki-Miyaura coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde with a generic aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.
Materials:
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4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
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Aryl bromide (e.g., 4-bromoanisole)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
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Solvent system (e.g., 1,4-Dioxane and water)
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Ethyl acetate
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Brine
Procedure:
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In a round-bottom flask, combine 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).
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Add the palladium catalyst (typically 1-5 mol%).
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Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
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Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
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Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Other Reactions
The aldehyde functionality of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde allows for a range of other chemical transformations, including:
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Reductive Amination: To form secondary or tertiary amines.
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Wittig Reaction: To form alkenes.
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Oxidation: To the corresponding carboxylic acid.
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Reduction: To the corresponding benzyl alcohol.
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Condensation Reactions: With various nucleophiles to form imines, oximes, etc.
The boronic ester can also be used in other palladium-catalyzed reactions, such as the Suzuki-Miyaura polycondensation for the synthesis of conjugated polymers.
Conclusion
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its stability, coupled with the reactivity of its two distinct functional groups, provides a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds with applications in pharmaceuticals, agrochemicals, and materials science. The provided protocols and diagrams serve as a foundational guide for researchers to effectively utilize this reagent in their synthetic endeavors.
